

tert-Butanol chemical properties for reaction modeling

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Compound of Interest

Compound Name: *tert-Butanol*

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An In-depth Technical Guide on the Chemical Properties of **tert-Butanol** for Reaction Modeling

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical and physical properties of **tert-butanol** (2-methylpropan-2-ol), focusing on data essential for accurate reaction modeling. The information is presented in a structured format to facilitate its use in research, development, and safety assessments.

Physical and Thermodynamic Properties

tert-Butanol is the simplest tertiary alcohol and is a volatile, flammable, colorless liquid or solid with a camphor-like odor.[1][2][3] It is miscible with water, ethanol, and diethyl ether.[1] Unlike its isomers, it tends to be a solid at room temperature, with a melting point near 25-26 °C.[1][2] This property, along with its boiling point of approximately 82-83 °C, makes it suitable for studies involving phase changes.[4]

The following table summarizes key physical and thermodynamic properties crucial for modeling thermal dynamics and reaction equilibria.

Table 1: Physical and Thermodynamic Properties of **tert-Butanol**

Property	Value	Source
Identifiers		
IUPAC Name	2-Methylpropan-2-ol	[1]
CAS Number	75-65-0	[1]
Chemical Formula	C ₄ H ₁₀ O	[1]
Molar Mass	74.123 g·mol ⁻¹	[1]
Physical Properties		
Appearance	Colorless solid or liquid	[1][3]
Melting Point	25 to 26 °C (77 to 79 °F)	[1][5]
Boiling Point	82 to 83 °C (179 to 181 °F)	[1][5]
Density	0.775 g/mL (at 25 °C)	[1][5]
Vapor Pressure	31 mmHg (at 20 °C)	[5]
Refractive Index (n _D ²⁰)	1.387	[5]
Thermodynamic Data		
Standard Enthalpy of Formation (ΔfH ₂₉₈ [⊖])	-358.36 to -360.04 kJ·mol ⁻¹	[2]
Enthalpy of Fusion (ΔH _{fus})	~7 kJ·mol ⁻¹	[4]
Enthalpy of Vaporization (ΔH _{vap})	~40 kJ·mol ⁻¹	[4]
Heat Capacity (Solid, Cp)	146 J·K ⁻¹ ·mol ⁻¹	[4]
Heat Capacity (Liquid, Cp)	215 J·K ⁻¹ ·mol ⁻¹	[4]
Acidity (pKa)	16.54	[2]
Safety Data		
Flash Point	11 °C (52 °F)	[6][7]
Autoignition Temperature	490 °C (914 °F)	[7]

Explosive Limits in Air

2.4% - 8.0% by volume

[\[7\]](#)

Spectroscopic Data for Structural Elucidation

Spectroscopic data is fundamental for identifying **tert-butanol** and monitoring its transformation during reactions.

Table 2: Spectroscopic Data for **tert-Butanol**

Spectrum Type	Key Features	Source
^1H NMR	A large singlet for the nine equivalent methyl protons (CH_3) and a singlet for the hydroxyl proton ($-\text{OH}$). The exact chemical shifts depend on the solvent.	[8] [9] [10] [11]
^{13}C NMR	Two distinct signals: one for the quaternary carbon bonded to the hydroxyl group and one for the three equivalent methyl carbons.	[8]
Infrared (IR)	- Broad O-H stretch: $\sim 3371\text{ cm}^{-1}$ - C-O stretch: $\sim 1202\text{ cm}^{-1}$ (characteristic for tertiary alcohols, typically $1210\text{-}1100\text{ cm}^{-1}$) - In-plane O-H bend: $\sim 1366\text{ cm}^{-1}$ - O-H wag: $\sim 648\text{ cm}^{-1}$	[12]
Mass Spectrometry (MS)	Data available from various sources for fragmentation pattern analysis.	[8]

Reactivity and Common Reaction Mechanisms

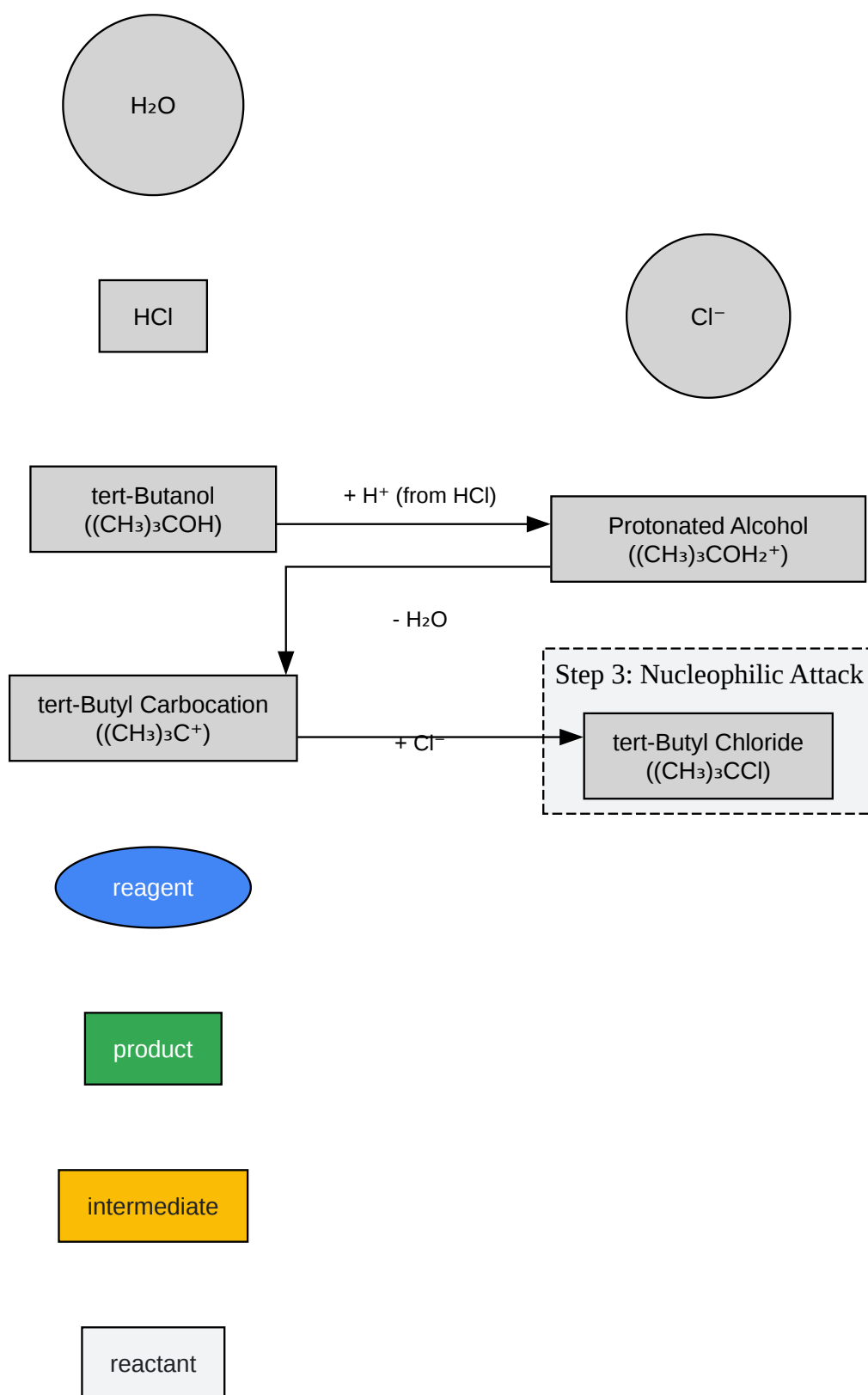
As a tertiary alcohol, **tert-butanol**'s reactivity is distinct from its primary and secondary isomers. It is resistant to oxidation to carbonyl compounds because it lacks a hydrogen atom on the carbinol carbon.^[1]

SN1 Nucleophilic Substitution

tert-Butanol readily undergoes SN1 reactions with strong acids, such as hydrochloric acid (HCl), to form tert-butyl chloride.^{[13][14][15]} This reaction proceeds through a stable tertiary carbocation intermediate.

The mechanism involves three key steps:

- **Protonation:** The hydroxyl group is protonated by the acid to form a good leaving group (water).^[14]
- **Carbocation Formation:** The protonated alcohol dissociates, forming a stable tert-butyl carbocation. This is the rate-determining step.^{[13][14]}
- **Nucleophilic Attack:** The nucleophile (e.g., chloride ion) attacks the electrophilic carbocation to form the final product.^{[13][14]}



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Caption: SN1 reaction mechanism of **tert-butanol** with HCl.

Formation of tert-Butoxide

tert-Butanol can be deprotonated by a strong base, such as potassium metal, to form potassium tert-butoxide.[1] Potassium tert-butoxide is a strong, non-nucleophilic base widely used in organic synthesis. Its steric bulk prevents it from participating in nucleophilic substitution reactions, making it an excellent reagent for promoting elimination reactions.[1]

Dehydration and Esterification

tert-Butanol can undergo acid-catalyzed dehydration to form isobutene.[16] It can also react with carboxylic acids, such as acetic acid, in the presence of an acid catalyst to form esters (e.g., tert-butyl acetate).[17]

Kinetic Data for Reaction Modeling

Kinetic parameters are essential for simulating reaction rates and optimizing process conditions.

Table 3: Kinetic Parameters for Key Reactions

Reaction	Catalyst	Temperature Range (°C)	Activation Energy (Ea)	Enthalpy of Reaction (ΔH)	Source
Dehydration to Isobutene	Ion-exchange resin (Amberlyst 15)	60 - 90	18 ± 6 kJ·mol ⁻¹	26 kJ·mol ⁻¹	[16][18]
Esterification with Acetic Acid	Ion-exchange resin (Dowex 50Wx8)	50 - 80	1.09 kJ·mol ⁻¹	Not Reported	[17]

Experimental Protocols

Protocol: Determination of Heating Curve and Phase Change Enthalpies

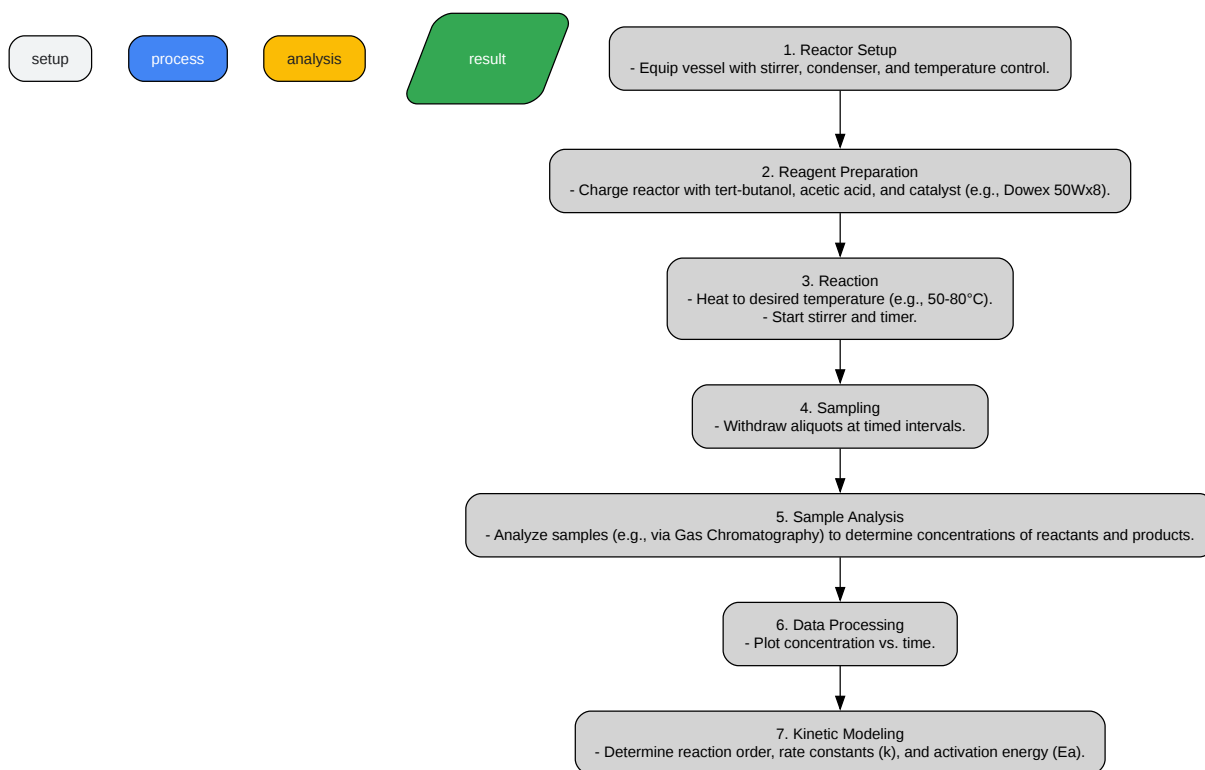
This protocol describes a method to determine the melting point, boiling point, and enthalpies of fusion and vaporization of **tert-butanol**.

Methodology:

- Apparatus Setup: Place a known mass of solid **tert-butanol** in a sample vial equipped with a calibrated temperature probe and a microscale heating element (e.g., from a CLEAPSS microscale distillation apparatus).[4]
- Data Logging: Connect the temperature probe to a data logger set to record temperature at regular intervals (e.g., every second).
- Heating: Apply a constant power supply to the heating element to ensure a steady heating rate.[4]
- Melting Phase: Stir the solid gently with the probe for even heating. Record the temperature plateau as the solid melts; this is the melting point.[4]
- Liquid Phase: Continue heating the liquid, ensuring the probe is immersed.
- Boiling Phase: Record the second temperature plateau as the liquid boils; this is the boiling point. Add cotton wool to the vial opening to minimize vapor loss.[4]
- Data Analysis:
 - Plot temperature versus time to create a heating curve.
 - The duration of the melting and boiling plateaus is proportional to the enthalpy of fusion (ΔH_{fus}) and enthalpy of vaporization (ΔH_{vap}), respectively.
 - The slope of the curve in the solid and liquid phases can be used to compare their respective heat capacities.[4]

Protocol: Kinetic Study of tert-Butanol Esterification

This protocol outlines a general procedure for studying the reaction kinetics of **tert-butanol** with acetic acid.



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